molecular formula C12H19Cl2N3O B1522374 N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride CAS No. 1269105-65-8

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride

Cat. No. B1522374
M. Wt: 292.2 g/mol
InChI Key: YOBSQNLTLUIKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride (APAP-DHC) is a chemical compound that has been used in scientific research for a variety of purposes. This compound is a derivative of the drug acetaminophen (paracetamol), and has been studied for its potential applications in the fields of neuroscience, pharmacology, and biochemistry. APAP-DHC has been shown to have a wide range of effects on the body, including analgesic, antipyretic, and anti-inflammatory properties. In addition, it has been used in research studies to investigate the mechanisms of action of other drugs and to explore potential therapeutic agents.

Scientific Research Applications

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride has been used in scientific research for a variety of purposes. It has been studied for its potential applications in the fields of neuroscience, pharmacology, and biochemistry. In neuroscience, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride has been used to investigate the mechanism of action of other drugs, as well as to explore potential therapeutic agents. In pharmacology, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride has been used to study the effects of drugs on the body, such as their analgesic, antipyretic, and anti-inflammatory properties. In biochemistry, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride has been used to study the biochemical and physiological effects of drugs on the body.

Mechanism Of Action

The mechanism of action of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride is not fully understood. It is believed to act by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are hormones that play an important role in pain, inflammation, and fever. By blocking the production of prostaglandins, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride is thought to reduce pain, inflammation, and fever.

Biochemical And Physiological Effects

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride has been shown to have a wide range of effects on the body. It has been shown to have analgesic, antipyretic, and anti-inflammatory properties. It has also been shown to inhibit the production of prostaglandins, which are hormones that play an important role in pain, inflammation, and fever. In addition, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems.

Advantages And Limitations For Lab Experiments

The advantages of using N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride in laboratory experiments include its low cost and its ability to be synthesized in aqueous solution. Additionally, it has been shown to have a wide range of effects on the body, making it a useful tool for studying the biochemical and physiological effects of drugs. The main limitation of using N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride in laboratory experiments is the lack of information about its mechanism of action.

Future Directions

There are a number of potential future directions for the use of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride in scientific research. These include further investigation into its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further studies could be conducted to explore the effects of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride on the central nervous system, cardiovascular system, and respiratory system. Finally, further research could be conducted to explore the potential of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride as a drug delivery system.

properties

IUPAC Name

N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBSQNLTLUIKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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